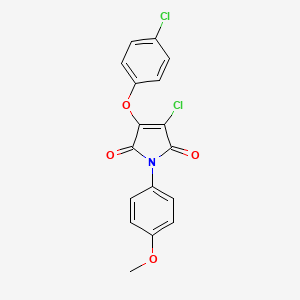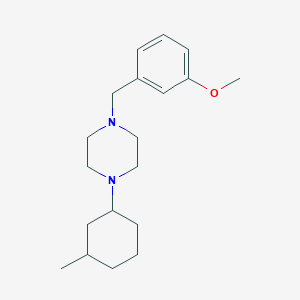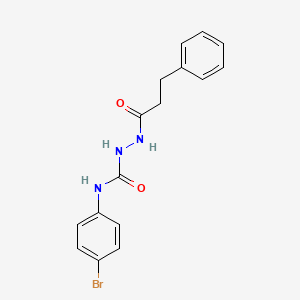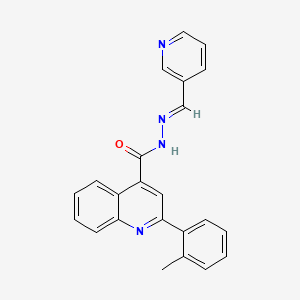![molecular formula C16H18ClNO2 B5121398 1-{[5-(4-chlorophenyl)-2-furyl]methyl}-3-piperidinol](/img/structure/B5121398.png)
1-{[5-(4-chlorophenyl)-2-furyl]methyl}-3-piperidinol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{[5-(4-chlorophenyl)-2-furyl]methyl}-3-piperidinol, also known as CPP or CPP-115, is a compound that has been extensively studied for its potential applications in the treatment of various neurological disorders. CPP-115 is a derivative of vigabatrin, which is an antiepileptic drug that works by inhibiting the enzyme GABA transaminase. CPP-115 has been shown to be a potent inhibitor of GABA transaminase, which makes it a promising candidate for the treatment of conditions such as addiction, anxiety, and depression.
Wirkmechanismus
1-{[5-(4-chlorophenyl)-2-furyl]methyl}-3-piperidinol-115 works by inhibiting the enzyme GABA transaminase, which is responsible for the breakdown of the neurotransmitter GABA. By inhibiting GABA transaminase, 1-{[5-(4-chlorophenyl)-2-furyl]methyl}-3-piperidinol-115 increases the levels of GABA in the brain, which can have a calming and anti-anxiety effect.
Biochemical and Physiological Effects:
1-{[5-(4-chlorophenyl)-2-furyl]methyl}-3-piperidinol-115 has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which can have a calming and anti-anxiety effect. It has also been shown to increase the release of dopamine in the brain, which can have a positive effect on mood and motivation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-{[5-(4-chlorophenyl)-2-furyl]methyl}-3-piperidinol-115 in lab experiments is that it is a potent and selective inhibitor of GABA transaminase. This makes it a useful tool for studying the role of GABA in various neurological disorders. However, one limitation of using 1-{[5-(4-chlorophenyl)-2-furyl]methyl}-3-piperidinol-115 is that it can have off-target effects on other enzymes and neurotransmitters.
Zukünftige Richtungen
There are a number of future directions for research on 1-{[5-(4-chlorophenyl)-2-furyl]methyl}-3-piperidinol-115. One area of interest is the potential use of 1-{[5-(4-chlorophenyl)-2-furyl]methyl}-3-piperidinol-115 in the treatment of addiction. It has been shown to be effective in reducing drug-seeking behavior in animal models, and there is potential for it to be used in the treatment of human addiction. Another area of interest is the potential use of 1-{[5-(4-chlorophenyl)-2-furyl]methyl}-3-piperidinol-115 in the treatment of anxiety and depression. It has been shown to have anti-anxiety and anti-depressant effects in animal models, and there is potential for it to be used in the treatment of human anxiety and depression.
Synthesemethoden
The synthesis of 1-{[5-(4-chlorophenyl)-2-furyl]methyl}-3-piperidinol-115 involves the reaction of vigabatrin with 4-chlorobenzaldehyde and furfural. The resulting product is then reduced using sodium borohydride to yield 1-{[5-(4-chlorophenyl)-2-furyl]methyl}-3-piperidinol-115. This synthesis method has been optimized to produce high yields of pure 1-{[5-(4-chlorophenyl)-2-furyl]methyl}-3-piperidinol-115.
Wissenschaftliche Forschungsanwendungen
1-{[5-(4-chlorophenyl)-2-furyl]methyl}-3-piperidinol-115 has been extensively studied for its potential applications in the treatment of various neurological disorders. It has been shown to be a potent inhibitor of GABA transaminase, which makes it a promising candidate for the treatment of addiction, anxiety, and depression.
Eigenschaften
IUPAC Name |
1-[[5-(4-chlorophenyl)furan-2-yl]methyl]piperidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO2/c17-13-5-3-12(4-6-13)16-8-7-15(20-16)11-18-9-1-2-14(19)10-18/h3-8,14,19H,1-2,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLTYSGARAHLXKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=C(O2)C3=CC=C(C=C3)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[[5-(4-Chlorophenyl)furan-2-yl]methyl]piperidin-3-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(4-bromophenyl)amino]-3-(4-fluorophenyl)-1-phenyl-1-propanone](/img/structure/B5121320.png)
![2-[ethyl(3-methoxybenzoyl)amino]benzoic acid](/img/structure/B5121334.png)


![3-chloro-2-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-5-(4-methylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B5121353.png)


![N~1~,N~2~-bis(2,4-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5121368.png)
![N-[3-(5-methyl-1,3,4-thiadiazol-2-yl)phenyl]-1-(3-thienylacetyl)-4-piperidinecarboxamide](/img/structure/B5121376.png)
![2-methylbenzo[h]quinoline-10-sulfonic acid](/img/structure/B5121389.png)

![N-(2,4-dichlorophenyl)-N'-[5-(1-phenoxyethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5121406.png)
![2-amino-4-(4-methoxyphenyl)-4H-pyrano[3,2-h]quinoline-3-carbonitrile](/img/structure/B5121419.png)
![4-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-chloro-6-ethoxyphenyl 4-methoxybenzoate](/img/structure/B5121426.png)